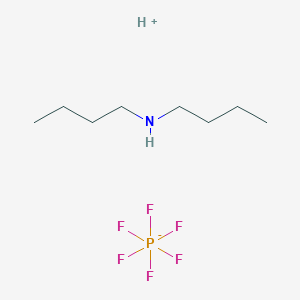
Dibutylamine hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylamine hexafluorophosphate is a chemical compound that combines dibutylamine, an organic amine, with hexafluorophosphate, an inorganic anion. Dibutylamine is a colorless liquid with a fishy odor, commonly used as a corrosion inhibitor, emulsifier, and flotation agent . Hexafluorophosphate is often used in ionic liquids and as an electrolyte in lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylamine hexafluorophosphate typically involves the reaction of dibutylamine with hexafluorophosphoric acid or its salts. One common method is to react dibutylamine with hexafluorophosphoric acid in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibutylamine hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic substitution reactions where the hexafluorophosphate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
Dibutylamine hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutylamine hexafluorophosphate involves its interaction with molecular targets through ionic and covalent bonding. The hexafluorophosphate anion can participate in ion-pairing interactions, while the dibutylamine moiety can engage in hydrogen bonding and nucleophilic attacks. These interactions influence various molecular pathways, including those involved in catalysis and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Triethylamine hexafluorophosphate: Similar in structure but with triethylamine instead of dibutylamine.
Butylamine hexafluorophosphate: Contains butylamine instead of dibutylamine.
Uniqueness
Dibutylamine hexafluorophosphate is unique due to its specific combination of dibutylamine and hexafluorophosphate, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and a catalyst makes it versatile in various applications .
Properties
Molecular Formula |
C8H20F6NP |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-butylbutan-1-amine;hydron;hexafluorophosphate |
InChI |
InChI=1S/C8H19N.F6P/c1-3-5-7-9-8-6-4-2;1-7(2,3,4,5)6/h9H,3-8H2,1-2H3;/q;-1/p+1 |
InChI Key |
UFTCLBFPWIBWFD-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CCCCNCCCC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















